N-(3-Phenylallyl)phthalimide
Overview
Description
“N-(3-Phenylallyl)phthalimide” is a chemical compound with the linear formula C17H13NO2 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of N-phthalimide derivatives, including “N-(3-Phenylallyl)phthalimide”, often involves the condensation of equimolar amounts of phthalic anhydride and amines .Molecular Structure Analysis
The molecular structure of “N-(3-Phenylallyl)phthalimide” and its derivatives has been studied extensively . The phthalimide moieties of these compounds are essentially planar, while the phenyl ring shows a consistent twist from the phthalimide plane .Chemical Reactions Analysis
The activation of the aldehyde by the acidic NH moiety of phthalimide increases the carbonyl electrophilicity, followed by the nucleophilic attack of the isocyanide to the carbonyl group of the aldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Phenylallyl)phthalimide” and its derivatives have been investigated . These compounds exhibit thermal, electrochemical, and optical properties .Scientific Research Applications
Organic Synthesis Applications :
- Pluta, Nikolaienko, and Rueping (2014) developed a method for synthesizing N-(trifluoromethylthio)phthalimide, demonstrating its utility in organic synthesis and potential applications in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
- Fu, Ying, and Wu (2019) described a cobalt-catalyzed carbonylative synthesis of phthalimide motifs, highlighting the versatility of phthalimide derivatives in organic synthesis (Fu, Ying, & Wu, 2019).
Material Science :
- Liu et al. (2008) studied 3-phenylethynyl phthalic anhydride (3-PEPA) and its derivatives, including N-phenyl-3-phenylethynyl phthalimide, for use in thermoset polyimide, highlighting their potential in advanced material applications (Liu et al., 2008).
Medicinal Chemistry :
- Assis et al. (2014) synthesized various N-substituted phthalimides, including N-phenylphthalimide, and evaluated their hypolipidemic and anti-inflammatory activities, indicating their potential as therapeutic agents (Assis et al., 2014).
- Bailleux, Vallée, Nuyts, and Vamecq (1994) prepared a series of N-phenylphthalimides, evaluating them for anticonvulsant properties, which could be relevant for the development of new medications (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Safety And Hazards
Future Directions
The future directions for “N-(3-Phenylallyl)phthalimide” and its derivatives include further exploration of their thermal, optical, electrochemical, and luminescent properties . There is also interest in their potential use in organic-based devices such as photovoltaic cells and light-emitting diodes .
properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPOCGNHFKZBR-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylallyl)phthalimide | |
CAS RN |
56866-32-1 | |
Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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